molecular formula C10H13ClFNO2 B3032466 2-Aminomethyl-3-(2-fluorophenyl)propionic acid hcl CAS No. 1951438-98-4

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hcl

Cat. No.: B3032466
CAS No.: 1951438-98-4
M. Wt: 233.67
InChI Key: SIGGWWUZWISTHZ-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride is a chemical compound with the molecular formula C10H12FNO2·HCl. It is primarily used in research settings and is known for its unique structural properties, which include an amino group, a fluorophenyl group, and a propionic acid moiety. This compound is often utilized in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with glycine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the desired 2-Aminomethyl-3-(2-fluorophenyl)propionic acid.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This article aims to provide a detailed overview of its applications, drawing from verified sources.

IUPAC Name and Identifiers
The IUPAC name for 2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride is 3-amino-2-(2-fluorobenzyl)propanoic acid hydrochloride . Key identifiers include:

  • InChI Code: 1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
  • InChI Key: SIGGWWUZWISTHZ-UHFFFAOYSA-N
  • CAS Number: 1951438-98-4

Properties

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride has a purity of 97% and should be stored at temperatures between 2-8°C .

Safety Information

The compound is labeled with the signal word "Warning" and the following hazard statements :

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H320: Causes eye irritation
  • H335: May cause respiratory irritation

Potential Applications

  • Prolyl Hydroxylase Inhibitors:
    • 2-Aminomethyl-3-(2-fluorophenyl)propionic acid derivatives can act as inhibitors of HIF-1α prolyl hydroxylase .
    • HIF-1α prolyl hydroxylase inhibitors have potential therapeutic applications in treating Peripheral Vascular Disease (PVD), Coronary Artery Disease (CAD), heart failure, ischemia, and anemia .
    • Inhibition of HIF-1α prolyl hydroxylase can improve blood flow, oxygen delivery, and energy utilization in ischemic tissues, as well as upregulate erythropoietin production for treating anemia .
    • Under normal oxygen conditions, HIF-1α is converted to a degraded form by prolyl hydroxylase enzymes. However, under hypoxia, HIF-1α accumulates and combines with another factor to form an active transcription factor complex, which activates biological pathways to alleviate hypoxia . These pathways include angiogenic, erythropoietic (EPO), glucose metabolism, and matrix alteration responses .
  • Dopamine D3 Receptor Ligands:
    • 2-aminoindan analogs, which share structural similarities with 2-Aminomethyl-3-(2-fluorophenyl)propionic acid, can selectively bind to the dopamine D3 receptor in vitro .
    • Compounds with this profile may be useful in treating CNS disorders, e.g. schizophrenia, mania, depression, geriatric disorders, drug abuse and addiction, Parkinson's disease, anxiety disorders, sleep disorders, circadian rhythm disorders and dementia .
  • Anticancer Activity:
    • While not directly related to this compound, research on related compounds like 3-amino-3-(2-fluorophenyl)propionic acid shows promise in anticancer drug discovery .
    • Dihydroquinazoline-2(1H)-one derivatives, synthesized from fluorophenylpropionic acid, have shown in vitro anticancer activity against human liver cancer cells (HepG-2), ovarian cancer cells (A2780), and breast cancer cells (MDA-MB-231) .

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)propionic acid: Similar structure but lacks the amino group.

    2-Aminomethyl-3-phenylpropionic acid: Similar structure but lacks the fluorine atom.

    2-Aminomethyl-3-(4-fluorophenyl)propionic acid: Similar structure but with the fluorine atom in a different position.

Uniqueness

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride (commonly referred to as 2-Aminomethyl-3-(2-fluorophenyl)propionic acid HCl) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a derivative of phenylalanine, characterized by the presence of a fluorine atom on the phenyl ring. The molecular formula is C10H12ClFNO2C_{10}H_{12}ClFNO_2, and it exhibits properties typical of amino acids, such as solubility in water and the ability to participate in various biochemical reactions.

  • Neurotransmitter Modulation :
    • This compound has been investigated for its role in neurotransmitter systems, particularly as a potential modulator of glutamate receptors. Research indicates that it may influence synaptic transmission, which is crucial for various neurological functions .
  • Antinociceptive Effects :
    • Studies have demonstrated that compounds similar to 2-Aminomethyl-3-(2-fluorophenyl)propionic acid exhibit significant antinociceptive activity. For example, in animal models, certain derivatives have shown to reduce pain responses effectively, indicating potential applications in pain management therapies .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionResearch Findings
Neurotransmitter ModulationModulates glutamate receptors affecting synaptic transmissionInfluences neurotransmission pathways
Antinociceptive EffectsReduces pain responses in animal modelsSignificant reduction in pain behavior observed
Antimicrobial PropertiesPotential effectiveness against various microorganismsEarly studies indicate promising results

Pharmacological Applications

The compound has been explored for its potential use in various therapeutic contexts:

  • Neurological Disorders : Its role as a modulator of neurotransmitter systems positions it as a candidate for drug development aimed at treating conditions like epilepsy or depression.
  • Pain Management : Given its antinociceptive properties, there is potential for developing analgesics based on this compound.
  • Antimicrobial Formulations : The antimicrobial activity suggests applications in creating new disinfectants or biocides.

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future research include:

  • In Vivo Studies : More comprehensive animal studies to assess the safety and efficacy of this compound in real-world scenarios.
  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific receptors and enzymes within biological systems.
  • Synthesis of Derivatives : Exploring modifications to the chemical structure to enhance its biological activity or reduce potential side effects.

Properties

IUPAC Name

2-(aminomethyl)-3-(2-fluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGGWWUZWISTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951438-98-4
Record name Benzenepropanoic acid, α-(aminomethyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951438-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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